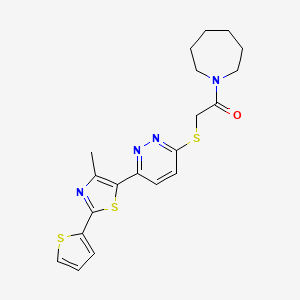![molecular formula C21H23ClN2O5S B11229413 Methyl 4-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11229413.png)
Methyl 4-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Its chemical structure consists of a benzoate core substituted with a piperidine ring, a sulfonyl group, and a carbamate moiety. Let’s explore its synthesis, reactions, applications, and unique features.
Métodos De Preparación
Synthetic Routes:: UC84 can be synthesized through various routes. One common approach involves coupling a piperidine derivative (bearing a carbonyl group) with a benzoate derivative (containing a sulfonyl group). The chlorobenzyl substituent is introduced during this process.
Reaction Conditions:: The Suzuki–Miyaura (SM) cross-coupling reaction is a key step in UC84 synthesis. This method allows the formation of the C–C bond between the piperidine and benzoate fragments. The reaction typically employs a palladium catalyst, boron reagents (such as organotrifluoroborates), and mild conditions .
Industrial Production:: While UC84 is not produced on an industrial scale, its synthesis can be scaled up using established protocols. Researchers continue to explore more efficient and sustainable methods for large-scale production.
Análisis De Reacciones Químicas
UC84 undergoes several reactions:
Suzuki–Miyaura Coupling: As mentioned earlier, this cross-coupling reaction forms the C–C bond.
Benzylic Substitution: The chlorobenzyl group is susceptible to substitution reactions, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
UC84’s antiviral properties make it a promising candidate for further investigation. Researchers have explored its activity against hepatitis B virus (HBV) and herpes simplex virus (HSV). Additionally, its potential as an anti-inflammatory and analgesic agent has been studied .
Mecanismo De Acción
UC84 likely exerts its effects by interacting with specific molecular targets. Further studies are needed to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
UC84’s uniqueness lies in its combination of antiviral activity, sulfonyl group, and piperidine scaffold. Similar compounds may include other antiviral agents or molecules with similar structural motifs.
Propiedades
Fórmula molecular |
C21H23ClN2O5S |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
methyl 4-[[1-[(4-chlorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN2O5S/c1-29-21(26)16-6-10-19(11-7-16)23-20(25)17-3-2-12-24(13-17)30(27,28)14-15-4-8-18(22)9-5-15/h4-11,17H,2-3,12-14H2,1H3,(H,23,25) |
Clave InChI |
VGBLDEPYNCQUPM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(methylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11229336.png)
![N-(2,4-difluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229344.png)
![N-[2-methoxy-4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11229350.png)
![Methyl 3-{[(2H-1,3-benzodioxol-5-YL)carbamoyl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-D]pyrimidine-5-carboxylate](/img/structure/B11229357.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11229377.png)
![N-(3-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11229381.png)
![N-(4-iodophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11229393.png)
![4-{[3-(Morpholin-4-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11229397.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone](/img/structure/B11229416.png)
![7-(4-methoxyphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11229420.png)
![N-(3-Acetylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11229430.png)
![2-chloro-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11229438.png)
